molecular formula C11H21NO4 B7799817 N-tert-Butoxycarbonyl-L-isoleucine

N-tert-Butoxycarbonyl-L-isoleucine

Cat. No.: B7799817
M. Wt: 231.29 g/mol
InChI Key: QJCNLJWUIOIMMF-MQWKRIRWSA-N
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Description

N-tert-Butoxycarbonyl-L-isoleucine is a derivative of the amino acid L-isoleucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis as a protected form of L-isoleucine, allowing for selective reactions at other functional groups without interference from the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butoxycarbonyl-L-isoleucine is typically synthesized by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

L-isoleucine+Boc2OThis compound+CO2+H2O\text{L-isoleucine} + \text{Boc2O} \rightarrow \text{this compound} + \text{CO2} + \text{H2O} L-isoleucine+Boc2O→this compound+CO2+H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl-L-isoleucine primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group. This deprotection can be achieved using various reagents and conditions, including:

    Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

    Basic Conditions: Sodium hydroxide in methanol can also be employed.

    Catalytic Methods: Metal catalysts like palladium can facilitate the removal of the Boc group.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used in a 1:1 mixture with dichloromethane at room temperature.

    Sodium Hydroxide (NaOH): Used in methanol at room temperature.

    Palladium Catalysts: Used in hydrogenation reactions to remove the Boc group.

Major Products Formed

The primary product of these reactions is L-isoleucine, with the Boc group being removed as tert-butanol and carbon dioxide.

Scientific Research Applications

N-tert-Butoxycarbonyl-L-isoleucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.

    Drug Development: Employed in the synthesis of pharmaceutical compounds where selective protection of the amino group is required.

    Bioconjugation: Used in the modification of biomolecules for various biological assays and studies.

    Material Science: Utilized in the development of novel materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-L-isoleucine primarily involves the protection and deprotection of the amino group. The Boc group serves as a protective moiety, preventing unwanted reactions at the amino group during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, enabling the synthesis of complex molecules.

Comparison with Similar Compounds

N-tert-Butoxycarbonyl-L-isoleucine is similar to other Boc-protected amino acids, such as N-tert-Butoxycarbonyl-L-alanine and N-tert-Butoxycarbonyl-L-valine. its unique side chain structure imparts specific properties that make it suitable for particular applications in peptide synthesis and drug development.

List of Similar Compounds

  • N-tert-Butoxycarbonyl-L-alanine
  • N-tert-Butoxycarbonyl-L-valine
  • N-tert-Butoxycarbonyl-L-leucine
  • N-tert-Butoxycarbonyl-L-phenylalanine

These compounds share the Boc protection but differ in their side chain structures, leading to variations in their reactivity and applications.

Properties

IUPAC Name

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNLJWUIOIMMF-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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